Ganstigmine hydrochloride
Description
Ganstigmine hydrochloride (CHF-2819) is a carbamate-based acetylcholinesterase (AChE) inhibitor developed for Alzheimer’s disease (AD) therapy. Derived from the natural compound genserine, it exhibits dual mechanisms: (1) reversible inhibition of AChE, enhancing cholinergic neurotransmission, and (2) neuroprotective effects independent of cholinergic activity, as demonstrated in preclinical models . Its structure enables covalent binding to the catalytic serine residue (Ser200) in AChE’s active site, forming a carbamoylated enzyme complex. A critical hydrogen bond between the carbamoyl nitrogen and His440 stabilizes this interaction, prolonging inhibitory activity and reducing enzymatic reactivation rates .
Phase II clinical trials highlighted its oral bioavailability and safety profile, but development was discontinued to prioritize other therapeutic areas . Structural studies (PDB ID: 2BAG) revealed its unique binding mode, distinguishing it from classical carbamate inhibitors like rivastigmine .
Properties
CAS No. |
412044-92-9 |
|---|---|
Molecular Formula |
C21H26ClN3O3 |
Molecular Weight |
403.9 |
IUPAC Name |
[(3R,3aS,8bS)-3,8b-dimethyl-3-oxido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H25N3O3.ClH/c1-4-14-7-5-6-8-17(14)23-20(25)27-15-9-10-18-16(13-15)21(2)11-12-24(3,26)19(21)22-18;/h5-10,13,19,22H,4,11-12H2,1-3H3,(H,23,25);1H/t19-,21-,24+;/m0./s1 |
InChI Key |
CVDHRWXJJRBPFA-IEGNKYQISA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)NC4C3(CC[N+]4(C)[O-])C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CHF 2819; CHF2819; CHF-2819; Ganstigmine hydrochloride; Ganstigmine HCl. |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features
Mechanistic Insights :
- Donepezil lacks covalent binding, enabling rapid reversibility and fewer drug-drug interactions .
- Galantamine ’s allosteric modulation enhances acetylcholine binding to nicotinic receptors, providing additional symptomatic benefits .
Pharmacodynamic and Neuroprotective Effects
Table 2: Preclinical and Clinical Findings
Key Findings :
- Ganstigmine uniquely modulates amyloid precursor protein (APP) metabolism, shifting cleavage toward non-amyloidogenic pathways in SH-SY5Y neuroblastoma cells . This contrasts with rivastigmine, which increases soluble APPα without altering Aβ levels .
- Its neuroprotection is linked to Bcl-2 upregulation , a mechanism absent in donepezil and tacrine .
Clinical Development and Limitations
- Ganstigmine : Demonstrated cognitive improvement in Phase II trials but faced discontinuation due to strategic portfolio prioritization .
- Donepezil/Rivastigmine/Galantamine : Approved due to balanced efficacy, tolerability, and commercial viability.
- Tacrine : Withdrawn for hepatotoxicity, underscoring the importance of safety in carbamate derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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